N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic compound that combines an indole moiety with a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The indole structure is a common motif in many biologically active molecules, while the pyrazole ring is known for its presence in various pharmacologically active compounds.
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves the coupling of tryptamine with an appropriate pyrazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of dichloromethane (CH2Cl2) as a solvent and may require the reaction mixture to be stirred at room temperature for several hours .
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The pyrazole ring may also contribute to the compound’s biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide can be compared with other similar compounds, such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains an indole moiety but differs in the substituent on the amide nitrogen.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound features a methoxynaphthalene group instead of a pyrazole ring.
The uniqueness of this compound lies in the combination of the indole and pyrazole structures, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C15H15IN4O |
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Molecular Weight |
394.21 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodopyrazol-1-yl)acetamide |
InChI |
InChI=1S/C15H15IN4O/c16-12-8-19-20(9-12)10-15(21)17-6-5-11-7-18-14-4-2-1-3-13(11)14/h1-4,7-9,18H,5-6,10H2,(H,17,21) |
InChI Key |
DNGRPKAIXOESJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=C(C=N3)I |
Origin of Product |
United States |
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